1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane
Overview
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a trifluoromethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane typically involves the following steps:
Starting Materials: Cyclopentane, bromine, and trifluoromethylating agents.
Reaction Conditions: The bromination of cyclopentane can be achieved using bromine in the presence of a radical initiator such as light or heat. The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These methods would use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents.
Reduction: LiAlH4 in dry ether.
Oxidation: KMnO4 in aqueous solution.
Major Products
Substitution: Corresponding substituted cyclopentane derivatives.
Reduction: 1-(Methyl)-1-(trifluoromethyl)cyclopentane.
Oxidation: 1-(Carboxymethyl)-1-(trifluoromethyl)cyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1-(Trifluoromethyl)cyclopentane: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Uniqueness
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and electronic properties.
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBITMZBULNKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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